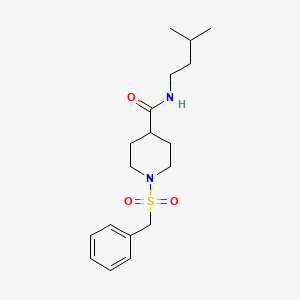![molecular formula C21H22ClFN2O5S B14984838 Methyl 4-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14984838.png)
Methyl 4-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a benzoate ester, and a methanesulfonyl group attached to a chlorofluorophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with appropriate reagents under controlled conditions to introduce the desired functional groups.
Introduction of the Methanesulfonyl Group: The next step involves the introduction of the methanesulfonyl group. This can be accomplished by reacting the piperidine intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 2-chloro-6-fluorophenyl Moiety: The resulting intermediate is then coupled with 2-chloro-6-fluorobenzyl chloride under suitable conditions to form the desired product.
Esterification: Finally, the benzoate ester is introduced through an esterification reaction using methyl benzoate and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 4-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
Methyl 4-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Material Science: Its unique structural features make it a candidate for the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It is explored for use in industrial processes, such as catalysis and chemical synthesis, due to its reactivity and stability.
作用机制
The mechanism of action of methyl 4-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in the body, modulating their activity and influencing physiological responses.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Modulate Signaling Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
Methyl 4-{1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Methyl 4-{1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate: Lacks the chlorine atom, which may influence its chemical properties and applications.
Methyl 4-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate: Similar structure but with different substituents on the aromatic ring, affecting its overall behavior.
Uniqueness
Methyl 4-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity, biological activity, and potential applications. The combination of these substituents provides a distinct profile compared to other similar compounds.
属性
分子式 |
C21H22ClFN2O5S |
|---|---|
分子量 |
468.9 g/mol |
IUPAC 名称 |
methyl 4-[[1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H22ClFN2O5S/c1-30-21(27)15-5-7-16(8-6-15)24-20(26)14-9-11-25(12-10-14)31(28,29)13-17-18(22)3-2-4-19(17)23/h2-8,14H,9-13H2,1H3,(H,24,26) |
InChI 键 |
BNTATWVWMUBWGC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14984768.png)
![2-(4-ethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B14984771.png)
![2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-ethyl-1H-benzimidazole](/img/structure/B14984778.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide](/img/structure/B14984798.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B14984803.png)

![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984816.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B14984821.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B14984822.png)
![(3-Chloro-6-methyl-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B14984843.png)
![N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B14984849.png)
![2-(4-ethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B14984852.png)
![(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14984856.png)
